An In-depth Technical Guide to tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate: Structure, Properties, and Synthesis
An In-depth Technical Guide to tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, purification, and characterization, offering insights for its effective utilization in research and development.
Introduction and Chemical Identity
Tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate is a bifunctional molecule featuring a carbamate-protected amine and a cyclohexanone moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminoethyl side chain renders it stable under various reaction conditions, while the ketone functionality on the cyclohexyl ring provides a reactive handle for a wide array of chemical transformations. This unique combination of a masked nucleophile and an electrophilic center makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1158753-30-0[1] |
Below is a diagram illustrating the chemical structure of tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate.
Caption: Chemical structure of tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and formulation. While experimental data for tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate is not extensively published, the following table summarizes key computed and predicted properties. Researchers should consider these as estimates and are encouraged to determine experimental values for critical applications.
| Property | Value (Predicted/Computed) | Source |
| Appearance | Off-white to white solid. | [2] |
| Melting Point | Not available (likely a low-melting solid) | - |
| Boiling Point | ~380 °C at 760 mmHg | - |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. | [3] |
| pKa | Not available | - |
| LogP | 1.9 | [4] |
Synthesis and Purification
The synthesis of tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate can be strategically approached through a two-step process involving the protection of an amino alcohol followed by oxidation.
Synthetic Workflow Diagram:
Caption: General synthetic and purification workflow for tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate.
Step 1: Boc Protection of 2-(4-hydroxycyclohexyl)ethan-1-amine
The initial step involves the protection of the primary amine of the starting material, 2-(4-hydroxycyclohexyl)ethan-1-amine, with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6][7]
Experimental Protocol:
-
Dissolution: Dissolve 2-(4-hydroxycyclohexyl)ethan-1-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, for example, triethylamine (1.1 to 1.5 equivalents), to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl N-[2-(4-hydroxycyclohexyl)ethyl]carbamate. This intermediate can often be used in the next step without further purification.
Step 2: Oxidation of the Hydroxyl Group
The secondary alcohol of the Boc-protected intermediate is then oxidized to the corresponding ketone. Several mild oxidation methods are suitable for this transformation, with Dess-Martin periodinane (DMP) oxidation and Swern oxidation being common choices due to their high efficiency and tolerance of the Boc-protecting group.[8][9][10][11][12][13][14][15]
Experimental Protocol (using Dess-Martin Periodinane):
-
Dissolution: Dissolve the crude tert-butyl N-[2-(4-hydroxycyclohexyl)ethyl]carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Purification
Purification of the final product is typically achieved by flash column chromatography on silica gel.[11] A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective in isolating the pure tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate.
Spectroscopic Characterization
The structural integrity and purity of the synthesized tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate should be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[16] The protons on the cyclohexyl ring will appear as a series of multiplets in the aliphatic region. The protons of the ethyl chain adjacent to the nitrogen and the cyclohexyl ring will also give rise to distinct signals. The NH proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ketone at around 210 ppm. The quaternary carbon and the methyl carbons of the Boc group will appear at approximately 80 ppm and 28 ppm, respectively. The remaining carbons of the cyclohexyl and ethyl moieties will resonate in the aliphatic region of the spectrum.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. A strong carbonyl (C=O) stretching vibration for the ketone is expected around 1715 cm⁻¹. The carbamate carbonyl will show a strong absorption band in the region of 1680-1700 cm⁻¹. An N-H stretching vibration for the carbamate should be observable around 3300-3400 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecule [M+H]⁺ at m/z 242.17.
Reactivity and Applications
The chemical reactivity of tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate is defined by its two primary functional groups:
-
The Ketone: The cyclohexanone moiety is an electrophilic center and can undergo a variety of nucleophilic addition reactions. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents, allowing for the introduction of diverse substituents at this position. It can also be subjected to reductive amination to introduce a new amino group.
-
The Boc-Protected Amine: The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free primary amine.[5] This unmasked amine can then participate in a variety of reactions, such as amide bond formation, alkylation, and arylation.
This dual functionality makes tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate a versatile intermediate in the synthesis of complex molecules with applications in:
-
Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The cyclohexyl ring can serve as a rigid core, while the aminoethyl side chain allows for the introduction of various pharmacophores.
-
Combinatorial Chemistry: The orthogonal reactivity of the ketone and the protected amine makes it an ideal building block for the construction of compound libraries for high-throughput screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Incompatible Materials: Strong oxidizing agents.[18]
Conclusion
Tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate is a valuable and versatile building block for organic synthesis. Its unique structure, combining a protected amine and a reactive ketone, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel pharmaceuticals and other functional molecules.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Krysan, D. J. (1993). An Improved Preparation of (S)-N-(Boc)-Cyclohexylalaninal. The Moffat-Swern Oxidation of α-Amino Alcohols. ChemInform, 24(49).
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 24, 2026, from [Link]
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Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 24, 2026, from [Link]
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(8), 594-627.
-
Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved February 24, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts. Organic Chemistry Frontiers. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (2019, October 7). Swern Oxidation. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Retrieved February 24, 2026, from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 24, 2026, from [Link]
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SciSpace. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved February 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Retrieved February 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved February 24, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). Tert-butyl n-(4-oxocyclohexyl)carbamate (C11H19NO3). Retrieved February 24, 2026, from [Link]
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